molecular formula C9H5ClF3NO3 B13781548 [2-Chloro-4-(trifluoromethyl)anilino](oxo)acetic acid CAS No. 90720-06-2

[2-Chloro-4-(trifluoromethyl)anilino](oxo)acetic acid

Cat. No.: B13781548
CAS No.: 90720-06-2
M. Wt: 267.59 g/mol
InChI Key: NHWKKBCMZVSSGC-UHFFFAOYSA-N
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Description

2-[[2-Chloro-4-(trifluoromethyl)phenyl]amino]-2-oxo-acetic acid is a chemical compound known for its unique structural properties and potential applications in various fields. The presence of both chloro and trifluoromethyl groups in its structure makes it a compound of interest in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-Chloro-4-(trifluoromethyl)phenyl]amino]-2-oxo-acetic acid typically involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with oxalic acid derivatives under controlled conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with the temperature maintained between 50°C to 80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the chlorination of 4-(trifluoromethyl)aniline, followed by amination and subsequent reaction with oxalic acid derivatives. The process is optimized for large-scale production by using continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[[2-Chloro-4-(trifluoromethyl)phenyl]amino]-2-oxo-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[2-Chloro-4-(trifluoromethyl)phenyl]amino]-2-oxo-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known inhibitors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[[2-Chloro-4-(trifluoromethyl)phenyl]amino]-2-oxo-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The presence of the trifluoromethyl group enhances its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • Trifluoromethylpyridine

Uniqueness

2-[[2-Chloro-4-(trifluoromethyl)phenyl]amino]-2-oxo-acetic acid is unique due to its combination of chloro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

90720-06-2

Molecular Formula

C9H5ClF3NO3

Molecular Weight

267.59 g/mol

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)anilino]-2-oxoacetic acid

InChI

InChI=1S/C9H5ClF3NO3/c10-5-3-4(9(11,12)13)1-2-6(5)14-7(15)8(16)17/h1-3H,(H,14,15)(H,16,17)

InChI Key

NHWKKBCMZVSSGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)NC(=O)C(=O)O

Origin of Product

United States

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